N-Benzyloxycarbonyl-O-benzoylAspartame-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyloxycarbonyl-O-benzoylAspartame-d5 is a derivative of Aspartame, a widely known artificial sweetener. This compound is labeled with deuterium (d5), which makes it useful in various scientific research applications, particularly in the fields of chemistry and biology. The presence of the benzyloxycarbonyl (Cbz) and benzoyl groups provides additional stability and functionality to the molecule, making it a valuable tool for studying metabolic pathways and reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonyl-O-benzoylAspartame-d5 typically involves the protection of amino and hydroxyl groups using benzyloxycarbonyl and benzoyl groups, respectively. The N-benzyloxycarbonyl group can be introduced by reacting benzyl chloroformate with the amino group in the presence of a mild base at room temperature . The O-benzoyl group can be introduced using benzoyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is essential for labeling the compound with deuterium.
Chemical Reactions Analysis
Types of Reactions
N-Benzyloxycarbonyl-O-benzoylAspartame-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl or benzoyl groups using nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions include deprotected amines and phenols, as well as substituted derivatives of the original compound .
Scientific Research Applications
N-Benzyloxycarbonyl-O-benzoylAspartame-d5 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies.
Industry: Applied in the synthesis of complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Benzyloxycarbonyl-O-benzoylAspartame-d5 involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl and benzoyl groups provide stability and protect the compound from premature degradation. The deuterium labeling allows for precise tracking and analysis in metabolic studies.
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonyl-Aspartame: Similar structure but without deuterium labeling.
O-BenzoylAspartame: Lacks the benzyloxycarbonyl group.
Aspartame: The parent compound without any protective groups
Uniqueness
N-Benzyloxycarbonyl-O-benzoylAspartame-d5 is unique due to its deuterium labeling, which enhances its utility in research applications. The presence of both benzyloxycarbonyl and benzoyl groups provides additional stability and functionality, making it a versatile tool in various scientific fields.
Properties
IUPAC Name |
benzyl 4-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-4-oxo-3-(phenylmethoxycarbonylamino)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O7/c1-36-28(34)25(17-21-11-5-2-6-12-21)30-27(33)24(18-26(32)37-19-22-13-7-3-8-14-22)31-29(35)38-20-23-15-9-4-10-16-23/h2-16,24-25H,17-20H2,1H3,(H,30,33)(H,31,35) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJGBERAZUMDJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.